molecular formula C23H18FN5O2S B2956031 N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide CAS No. 881547-83-7

N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B2956031
CAS No.: 881547-83-7
M. Wt: 447.49
InChI Key: NDJZRWAVRCDBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a triazoloquinoxaline derivative functionalized with a 4-fluorophenyl group at the 1-position and an N,4-dimethylbenzenesulfonamide moiety at the 4-position. Its synthesis involves multi-step reactions, including:

  • Friedel-Crafts acylation to generate benzoic acid hydrazides.
  • Nucleophilic addition of 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamides.
  • Cyclization under basic conditions to yield 1,2,4-triazole-3-thiones, followed by S-alkylation with α-halogenated ketones to introduce the triazoloquinoxaline core .

Key spectral confirmations include:

  • IR: Absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) in triazole intermediates.
  • NMR: Distinct signals for fluorophenyl and sulfonamide substituents.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c1-15-7-13-18(14-8-15)32(30,31)28(2)22-23-27-26-21(16-9-11-17(24)12-10-16)29(23)20-6-4-3-5-19(20)25-22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJZRWAVRCDBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring fused to a quinoxaline moiety. Its molecular formula is C15H16FN5O2SC_{15}H_{16}F_{N_{5}}O_{2}S, with a molecular weight of approximately 336.38 g/mol. The presence of the fluorophenyl group and sulfonamide functionality enhances its biological activity.

PropertyValue
Molecular FormulaC15H16FN5O2SC_{15}H_{16}F_{N_{5}}O_{2}S
Molecular Weight336.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research has indicated that compounds containing the triazole and quinoxaline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit various cancer cell lines, including breast and colon cancer cells.

  • Case Study : A derivative similar to this compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . This suggests that the compound may be a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

The compound's neuroprotective potential has also been explored. Similar triazole derivatives have been reported to exhibit protective effects in models of neurological disorders.

  • Mechanism : The neuroprotective activity is believed to be mediated through the modulation of neurotransmitter levels and reduction of oxidative stress . This suggests that the compound may have applications in treating conditions such as epilepsy.

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. Research indicates that certain triazole derivatives possess significant antibacterial and antifungal activities.

  • Findings : In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key metabolic enzymes involved in cancer progression.
  • Receptor Modulation : They may interact with specific receptors in the central nervous system, providing neuroprotective effects.
  • Oxidative Stress Reduction : The ability to scavenge reactive oxygen species contributes to their protective effects against cellular damage.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamide-containing heterocycles:

Compound Name Core Structure Key Substituents Synthesis Method Notable Features Reference
N-[1-(4-Fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide Triazolo[4,3-a]quinoxaline 4-Fluorophenyl, N,4-dimethylbenzenesulfonamide Friedel-Crafts, S-alkylation Bicyclic system with electron-withdrawing groups
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluoro-chromene, methylbenzenesulfonamide Suzuki coupling (boronic acid) Chromene fusion enhances π-stacking
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Pyrazole Trifluoromethylbenzyl, methylbenzenesulfonamide SN2 alkylation High lipophilicity from CF3 group
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-Methoxyphenyl Direct sulfonylation Simple structure, improved solubility
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide Dual fluorophenyl, dimethylphenyl Unexpected sulfonylation Unusual bis-sulfonamide formation
Key Observations:
  • Core Heterocycles: The triazoloquinoxaline core (target compound) offers a rigid, planar structure conducive to intercalation or receptor binding, contrasting with pyrazolo[3,4-d]pyrimidine () and pyrazole (), which have smaller ring systems .
  • Substituent Effects :
    • Fluorophenyl Groups : Present in the target compound and , fluorine enhances metabolic stability and membrane permeability.
    • Sulfonamide Variations : N,4-Dimethylbenzenesulfonamide (target) balances solubility and steric hindrance, whereas double sulfonamides () may exhibit altered pharmacokinetics .
    • Electron-Withdrawing Groups : CF3 () increases lipophilicity, while methoxy () improves aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.